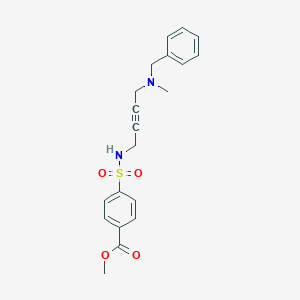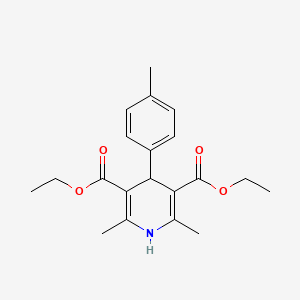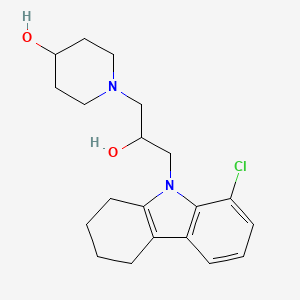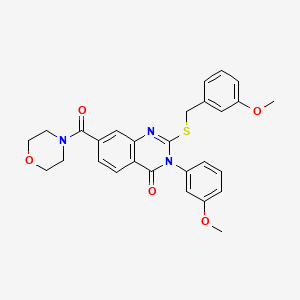![molecular formula C27H22ClN5O4 B2521856 N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 899348-74-4](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which is known for its potential biological activities. The structure suggests that it may interact with various biological targets, such as benzodiazepine receptors, due to the presence of a triazoloquinazoline core, which has been reported to exhibit affinity for these receptors in related compounds .
Synthesis Analysis
The synthesis of related triazoloquinazoline derivatives typically involves multistep reaction sequences. For instance, the synthesis of 3-substituted-1,2,3-triazolo[1,5-a]quinazolin-5-ones was achieved through a 1,3-dipolar cycloaddition reaction . Similarly, a series of [1,2,4]triazolo[4,3-a]quinoxalines was prepared from a quinoxalinone precursor . These methods could potentially be adapted to synthesize the compound of interest, with modifications to incorporate the specific benzodioxolylmethyl and chlorobenzyl substituents.
Molecular Structure Analysis
The molecular structure of the compound includes a triazoloquinazoline core, which is a fused heterocyclic system that has been shown to be central to the binding affinity to benzodiazepine receptors . The presence of a benzodioxole moiety and a chlorobenzyl group may further influence the compound's receptor binding characteristics and overall bioactivity.
Chemical Reactions Analysis
Compounds within this class are likely to undergo typical reactions associated with aromatic and heteroaromatic systems, such as electrophilic and nucleophilic substitutions. The triazoloquinazoline core may also participate in cycloaddition reactions, as demonstrated in the synthesis of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide are not provided, related compounds have been synthesized and studied for their biological activities. These properties are likely to include moderate to high lipophilicity due to the presence of aromatic rings and a potential for hydrogen bonding with biological targets due to the presence of amide and heterocyclic nitrogen atoms .
Relevant Case Studies
Case studies involving similar compounds have demonstrated significant biological activities. For example, a compound with a 4 nM binding affinity to the benzodiazepine receptor was identified, and several analogues were prepared to assess the importance of substituents in modifying activity . Another study reported significant antihypertensive activity in spontaneously hypertensive rats for a series of triazoloquinazolinones . These findings suggest that the compound may also exhibit notable biological activities, warranting further investigation.
科学的研究の応用
Quinazoline Derivatives in Cancer Research
Quinazolines, including those with modifications such as triazolo[4,3-c] or [1,2,4]triazolo[4,3-a] substitutions, have been recognized for their anticancer properties. For instance, the cytotoxicity and DNA interaction of certain quinazoline derivatives have been evaluated in cancer cell lines, showing potential as anticancer agents due to their ability to induce cytotoxic effects and possibly interact with DNA (R. Ovádeková et al., 2005). This suggests a mechanism of action that could be relevant to the scientific research applications of structurally related compounds like the one .
Antihypertensive and Antimicrobial Potential
Other derivatives have shown promise in antihypertensive and antimicrobial applications. For example, certain 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in animal models, suggesting potential for the development of new cardiovascular drugs (V. Alagarsamy & U. S. Pathak, 2007). Additionally, compounds incorporating triazoloquinazoline structures have been explored for their antimicrobial properties, indicating a broad spectrum of biological activity that could extend to the compound of interest.
Molecular Docking and Structure-Activity Relationships
The structure-activity relationships of triazoloquinazoline adenosine antagonists highlight the importance of specific substitutions for biological activity, which could inform the design and application of related compounds in scientific research (J. Francis et al., 1988). Molecular docking studies, such as those conducted on quinazolinone analogues for antitumor activity, provide insights into the potential interaction sites and mechanisms of action of these compounds at the molecular level (Ibrahim A. Al-Suwaidan et al., 2016), which could be relevant to understanding how the compound might interact with biological targets.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzylamine with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate to form the intermediate, which is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate", "4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS番号 |
899348-74-4 |
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
分子式 |
C27H22ClN5O4 |
分子量 |
515.95 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H22ClN5O4/c28-19-8-5-17(6-9-19)15-32-26(35)20-3-1-2-4-21(20)33-24(30-31-27(32)33)11-12-25(34)29-14-18-7-10-22-23(13-18)37-16-36-22/h1-10,13H,11-12,14-16H2,(H,29,34) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)


![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)

![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
